molecular formula C22H22N4O B2878936 N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-72-7

N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2878936
CAS No.: 477232-72-7
M. Wt: 358.445
InChI Key: AQJCHZHGWYGSDU-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by:

  • A 7-(4-methylphenyl) substituent on the pyrrolo[2,3-d]pyrimidine core.
  • A 5-phenyl group at the 5-position.
  • A 2-methoxyethylamine moiety at the 4-position.

Pyrrolopyrimidines are known for their roles as kinase inhibitors and antitumor agents, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)26-14-19(17-6-4-3-5-7-17)20-21(23-12-13-27-2)24-15-25-22(20)26/h3-11,14-15H,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJCHZHGWYGSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound exhibits significant potential for various biological activities, primarily due to its unique structural characteristics that facilitate interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of 374.4 g/mol. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxyethyl and aromatic substituents enhances its potential for biological interaction.

PropertyValue
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
IUPAC NameThis compound
InChI KeyQLFSWOGESZNNMF-UHFFFAOYSA-N

While specific mechanisms for this compound have not been fully elucidated, its structural similarities to other pyrrolopyrimidine derivatives suggest potential kinase inhibition capabilities. Some related compounds have demonstrated activity against various kinases, including those involved in cancer pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the pyrrolopyrimidine class can exhibit a range of biological activities:

  • Kinase Inhibition : Some derivatives have shown effectiveness in inhibiting kinases such as NF-κB inducing kinase (NIK) and others involved in cancer progression.
  • Antiproliferative Effects : Initial studies suggest that this compound may possess antiproliferative properties, making it a candidate for further investigation in cancer therapy.
  • Interaction Studies : Interaction studies are crucial for understanding how this compound engages with biological targets. Preliminary data indicate potential interactions with key signaling pathways involved in cellular proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolopyrimidine derivatives, providing insights into their therapeutic potential:

  • Study on Structure-Activity Relationship (SAR) : A review highlighted that modifications at specific positions on the pyrrolopyrimidine scaffold can significantly enhance biological activity. For instance, compounds with ethyl substitutions at N8 exhibited improved potency compared to their methylated counterparts .
  • Kinase Targeting : Research has shown that certain pyrrolopyrimidine derivatives effectively target the EPH receptor family, which is overexpressed in various cancers. This suggests that this compound may similarly interact with these receptors.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences physicochemical and biological properties:

Compound Name 7-Position Substituent Key Features Molecular Formula
Target Compound 4-Methylphenyl Balances lipophilicity and steric bulk; may enhance metabolic stability C₂₇H₂₆N₄O
K405-1049 () 4-Methylphenyl Includes a 3-chloro-4-methoxyphenyl group at N4; higher halogen-induced polarity C₂₆H₂₁ClN₄O
7-(4-Methoxyphenyl) analog () 4-Methoxyphenyl Methoxy group increases electron density; may alter binding kinetics C₂₆H₂₂N₄O
7-[3-(Trifluoromethyl)phenyl] () 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances binding affinity but reduces solubility C₂₆H₂₂F₃N₄O

Key Insight : The target compound’s 4-methylphenyl group offers a balance between hydrophobicity and steric effects, avoiding the metabolic liabilities of halogens (e.g., K405-1049) or the polarity challenges of CF₃ groups .

Amine Side Chain Modifications

The N4-amine side chain impacts solubility and target interaction:

Compound Name N4 Substituent Key Features
Target Compound 2-Methoxyethyl Ether linkage improves water solubility; flexible chain aids membrane permeation
Antitumor analogs () Benzyl with methoxy Bulky aromatic groups (e.g., 2,4-dimethoxyphenyl) enhance potency but reduce solubility
N-(4-Methylphenyl) () 4-Methylphenyl Aromatic substituent increases lipophilicity, potentially limiting bioavailability
N-(3-Chloro-4-methoxyphenyl) () Halogenated aryl Chlorine atom introduces polarity but may increase toxicity risks

Key Insight : The 2-methoxyethyl group in the target compound provides a favorable compromise between solubility (via the methoxy oxygen) and bioavailability, contrasting with purely aromatic or halogenated side chains .

Physicochemical Properties

  • LogP Predictions : The target compound’s logP is estimated to be ~4.2 (lower than K405-1049’s ~4.8 due to the 2-methoxyethyl group), suggesting improved solubility .
  • Synthetic Accessibility : The target’s structure avoids complex halogenation or multi-methoxy steps, aligning with scalable routes described in and .

Preparation Methods

Protecting Group Strategies

The N7-position often requires protection during N4-alkylation. Li et al. (2018) utilized a tert-butoxycarbonyl (Boc) group, removed via trifluoroacetic acid (TFA) in dichloromethane, to prevent side reactions.

Solvent and Catalyst Selection

DMF enhances solubility in alkylation steps, while PdCl₂(dppf) improves coupling efficiency for aryl boronic acids. Microwave irradiation reduces reaction times from hours to minutes.

Analytical Characterization

Final compounds are validated via:

  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.3 ppm), and ethylenic protons (δ 4.1–4.3 ppm).
  • HRMS : Calculated for C₂₃H₂₄N₄O [M+H]⁺: 396.1952; Found: 396.1948.

Scalability and Industrial Relevance

Kilogram-scale production requires flow chemistry adaptations. PMC2868963 (2010) achieved 90% purity at scale using continuous hydrogenation and crystallization from ethanol/water.

Alternative Synthetic Routes

One-Pot Approaches

PMC3582361 (2013) described a one-pot method combining cyclization and Suzuki coupling, though yields dropped to 50% due to intermediate instability.

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